Cas no 14313-60-1 (6-Chlorobenzo[c]isoxazole)

6-Chlorobenzo[c]isoxazole is a heterocyclic aromatic compound featuring a chlorinated benzoisoxazole core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chlorine substituent enables selective functionalization, making it valuable for cross-coupling reactions and nucleophilic substitutions. The benzoisoxazole scaffold contributes to its stability and compatibility with a range of reaction conditions. Due to its well-defined reactivity profile, 6-Chlorobenzo[c]isoxazole is useful in constructing complex molecular architectures, including biologically active compounds. It is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
6-Chlorobenzo[c]isoxazole structure
6-Chlorobenzo[c]isoxazole structure
商品名:6-Chlorobenzo[c]isoxazole
CAS番号:14313-60-1
MF:C7H4NOCl
メガワット:153.56576
CID:120313
PubChem ID:14361545

6-Chlorobenzo[c]isoxazole 化学的及び物理的性質

名前と識別子

    • 6-Chlorobenzo[c]isoxazole
    • 2,1-Benzisoxazole,6-chloro-
    • 6-chloro-2,1-benzoxazole
    • 2,1-Benzisoxazole,6-chloro-(8CI,9CI)
    • MB19396
    • InChI=1/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
    • DTXSID101311425
    • 6-CHLORO-2,1-BENZISOXAZOLE
    • 14313-60-1
    • WRQUJINZKQUIMR-UHFFFAOYSA-
    • DB-269250
    • 2,1-Benzisoxazole, 6-chloro-
    • インチ: InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
    • InChIKey: WRQUJINZKQUIMR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC2=NOC=C12)Cl

計算された属性

  • せいみつぶんしりょう: 152.9981414g/mol
  • どういたいしつりょう: 152.9981414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26Ų

6-Chlorobenzo[c]isoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A133235-1g
6-Chlorobenzo[c]isoxazole
14313-60-1 95+%
1g
$490.0 2025-02-25
Chemenu
CM152766-1g
6-chlorobenzo[c]isoxazole
14313-60-1 95%
1g
$*** 2023-03-31
Chemenu
CM152766-1g
6-chlorobenzo[c]isoxazole
14313-60-1 95%
1g
$574 2021-08-05

6-Chlorobenzo[c]isoxazoleに関する追加情報

Introduction to 6-Chlorobenzo[c]isoxazole (CAS No. 14313-60-1)

6-Chlorobenzo[c]isoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 14313-60-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzisoxazole class, characterized by a benzene ring fused with an isoxazole ring, which is a five-membered heterocycle containing an oxygen and a nitrogen atom. The presence of a chlorine substituent at the 6-position of the benzene ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structural features of 6-Chlorobenzo[c]isoxazole contribute to its potential biological activity. The benzisoxazole moiety is known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The chlorine atom at the 6-position enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability, critical factors for drug efficacy. This compound has been extensively studied for its role in developing novel therapeutic agents targeting diverse diseases.

In recent years, 6-Chlorobenzo[c]isoxazole has been explored as a key intermediate in synthesizing bioactive molecules. Researchers have leveraged its structural framework to design derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in creating compounds with potent antitumor activity by modulating the substitution patterns on the benzene and isoxazole rings. The chlorine atom serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores and optimize drug-like properties.

The synthesis of 6-Chlorobenzo[c]isoxazole typically involves multi-step organic reactions, starting from readily available precursors such as chlorobenzene derivatives and isoxazole precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the benzisoxazole core with high efficiency and selectivity. These synthetic strategies ensure the production of pure compounds suitable for downstream biological evaluation.

Biological activity studies on 6-Chlorobenzo[c]isoxazole have revealed promising results in several therapeutic areas. In particular, its derivatives have shown inhibitory effects on enzymes involved in cancer progression, such as kinases and cyclases. Preclinical investigations have indicated that certain analogs exhibit significant antiproliferative activity in vitro, making them attractive candidates for further development into anticancer drugs. Additionally, the compound has been investigated for its potential role in modulating inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.

The pharmacokinetic properties of 6-Chlorobenzo[c]isoxazole derivatives have also been thoroughly examined. Metabolic stability studies have highlighted the importance of optimizing the molecular structure to enhance half-life and reduce rapid degradation in vivo. Furthermore, computational modeling techniques have been utilized to predict binding affinities and identify optimal drug candidates for clinical trials. These approaches collectively contribute to the rational design of next-generation therapeutics based on the benzisoxazole scaffold.

In conclusion, 6-Chlorobenzo[c]isoxazole (CAS No. 14313-60-1) represents a valuable compound in pharmaceutical research due to its structural versatility and biological potential. Ongoing studies continue to uncover new applications and derivatives with improved therapeutic efficacy. As our understanding of molecular interactions advances, compounds like this are poised to play a crucial role in addressing unmet medical needs across various disease states.

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Amadis Chemical Company Limited
(CAS:14313-60-1)6-Chlorobenzo[c]isoxazole
A999758
清らかである:99%
はかる:1g
価格 ($):441.0